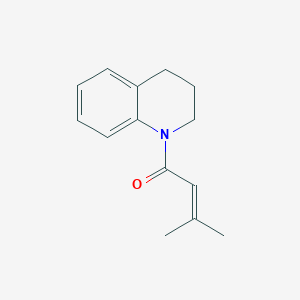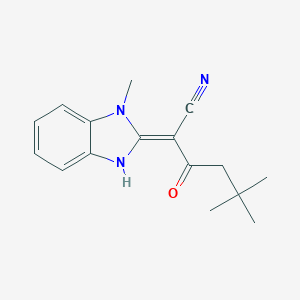
(5Z)-5-(5-fluoro-2-oxo-1H-indol-3-ylidene)-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-5-(5-fluoro-2-oxo-1H-indol-3-ylidene)-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one, also known as FIT-039, is a novel compound that has been identified as a potential therapeutic agent for various diseases. It is a thiazolidinone derivative that exhibits a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Wirkmechanismus
The exact mechanism of action of (5Z)-5-(5-fluoro-2-oxo-1H-indol-3-ylidene)-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is not fully understood. However, it has been proposed that (5Z)-5-(5-fluoro-2-oxo-1H-indol-3-ylidene)-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one exerts its pharmacological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. (5Z)-5-(5-fluoro-2-oxo-1H-indol-3-ylidene)-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which plays a key role in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
(5Z)-5-(5-fluoro-2-oxo-1H-indol-3-ylidene)-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one has been reported to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and MCP-1. (5Z)-5-(5-fluoro-2-oxo-1H-indol-3-ylidene)-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one has also been found to induce apoptosis and inhibit cell proliferation in cancer cells. Additionally, (5Z)-5-(5-fluoro-2-oxo-1H-indol-3-ylidene)-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one has been shown to inhibit the replication of several viruses, including the influenza virus and the Zika virus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of (5Z)-5-(5-fluoro-2-oxo-1H-indol-3-ylidene)-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is its broad-spectrum pharmacological activity. It exhibits anti-inflammatory, anti-cancer, and anti-viral properties, making it a potential therapeutic agent for various diseases. However, one of the limitations of (5Z)-5-(5-fluoro-2-oxo-1H-indol-3-ylidene)-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on (5Z)-5-(5-fluoro-2-oxo-1H-indol-3-ylidene)-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one. One potential direction is to investigate its potential as a therapeutic agent for autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Another direction is to explore its potential as an anti-viral agent for emerging viral diseases, such as COVID-19. Additionally, further studies are needed to elucidate the exact mechanism of action of (5Z)-5-(5-fluoro-2-oxo-1H-indol-3-ylidene)-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one and to optimize its pharmacokinetic properties.
Synthesemethoden
The synthesis of (5Z)-5-(5-fluoro-2-oxo-1H-indol-3-ylidene)-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one involves the condensation of 5-fluoroindole-2-carboxylic acid and 4-nitrobenzaldehyde with thiourea and subsequent cyclization with chloroacetic acid. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
(5Z)-5-(5-fluoro-2-oxo-1H-indol-3-ylidene)-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. (5Z)-5-(5-fluoro-2-oxo-1H-indol-3-ylidene)-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one has also been found to possess anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, (5Z)-5-(5-fluoro-2-oxo-1H-indol-3-ylidene)-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one has been reported to have anti-viral activity against several viruses, including the influenza virus and the Zika virus.
Eigenschaften
Produktname |
(5Z)-5-(5-fluoro-2-oxo-1H-indol-3-ylidene)-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
|---|---|
Molekularformel |
C17H8FN3O4S2 |
Molekulargewicht |
401.4 g/mol |
IUPAC-Name |
(5Z)-5-(5-fluoro-2-oxo-1H-indol-3-ylidene)-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H8FN3O4S2/c18-8-1-6-12-11(7-8)13(15(22)19-12)14-16(23)20(17(26)27-14)9-2-4-10(5-3-9)21(24)25/h1-7H,(H,19,22)/b14-13- |
InChI-Schlüssel |
LFBYKMFHJXGCGH-YPKPFQOOSA-N |
Isomerische SMILES |
C1=CC(=CC=C1N2C(=O)/C(=C/3\C4=C(C=CC(=C4)F)NC3=O)/SC2=S)[N+](=O)[O-] |
SMILES |
C1=CC(=CC=C1N2C(=O)C(=C3C4=C(C=CC(=C4)F)NC3=O)SC2=S)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC=C1N2C(=O)C(=C3C4=C(C=CC(=C4)F)NC3=O)SC2=S)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-benzyl-7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B254915.png)
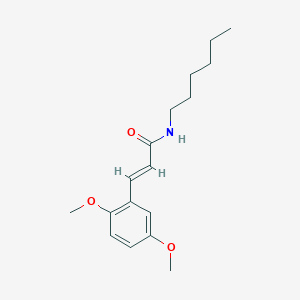
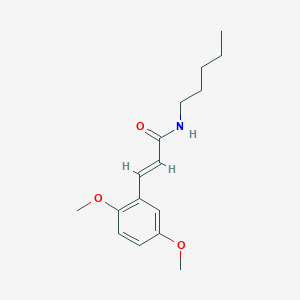


![1-[[(E)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea](/img/structure/B254922.png)
![1-[[(E)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea](/img/structure/B254924.png)
![Methyl 2-({[3-(2-thienyl)acryloyl]amino}carbothioyl)hydrazinecarboxylate](/img/structure/B254929.png)

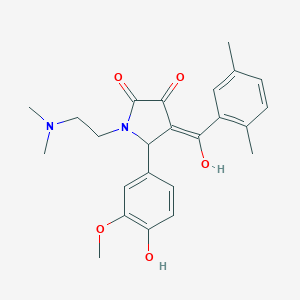
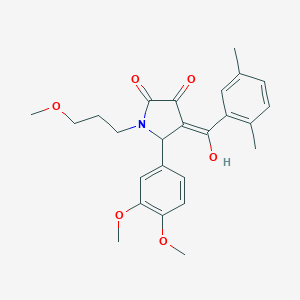
![2-(2-Furyl)-5-{4-nitrophenyl}-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B254935.png)
